Methyl 2,5-diaminopyrimidine-4-carboxylate

Kinase Inhibition Bruton's Tyrosine Kinase (Btk) Selectivity Profile

Researchers often face failed SAR due to substituting non-equivalent diaminopyrimidine isomers. This methyl 2,5-diaminopyrimidine-4-carboxylate provides the precise 2,5-substitution pattern validated for selective non-receptor tyrosine kinase inhibition (e.g., Btk). The methyl ester serves as a defined handle for amidation or acrylamide warhead installation. - **Key Utility**: Scaffold for covalent kinase inhibitors; distinct from DHFR-targeting 2,4-diamino analogs. - **Physicochemical**: Predicted LogP -0.57, TPSA 104.1 Ų for drug-like libraries. - **Supply**: ≥98% purity ensures reproducible amidation in parallel synthesis.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
CAS No. 1260883-37-1
Cat. No. B11917386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-diaminopyrimidine-4-carboxylate
CAS1260883-37-1
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1N)N
InChIInChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10)
InChIKeyDNJPDDLCWYUPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Diaminopyrimidine-4-Carboxylate (CAS 1260883-37-1) - Core Building Block Data for Procurement in Kinase & Nucleoside Synthesis


Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1) is a heterocyclic small molecule belonging to the diaminopyrimidine class, with a molecular weight of 168.15 g/mol and the molecular formula C6H8N4O2 . This compound is characterized by a methyl ester at the 4-position and amino groups at the 2- and 5-positions, creating a distinct substitution pattern . It is documented in PubChem (CID 5396725) [1]. Primarily utilized as a versatile small molecule scaffold and a key intermediate, its structure is leveraged in the synthesis of biologically active molecules, particularly those targeting nucleotide-based pathways and protein kinases .

Procurement Risk Analysis: Why Generic 'Diaminopyrimidine' Substitution is Not Valid for Methyl 2,5-Diaminopyrimidine-4-Carboxylate


The assumption that any 'diaminopyrimidine' can be interchanged for methyl 2,5-diaminopyrimidine-4-carboxylate is a significant scientific and procurement risk. The biological and chemical properties of diaminopyrimidines are highly sensitive to the specific positions of the amino groups and the nature of the carboxylate substitution. For instance, while 2,4-diaminopyrimidine scaffolds are widely explored for DHFR inhibition [1], the 2,5-substitution pattern of the target compound is critical for a different selectivity profile, as demonstrated in the context of Bruton's Tyrosine Kinase (Btk) inhibition where a 2,5-diaminopyrimidine core provided a distinct kinase selectivity compared to other analogs [2]. Furthermore, the methyl ester at the 4-position is not a passive group; it is a pivotal handle for downstream functionalization to carboxamides or acids [3]. Swapping this for a different ester (e.g., ethyl) or a free acid will alter reactivity, synthetic yields, and the physicochemical properties of the final target molecule, thereby invalidating established synthetic routes and introducing unnecessary variability.

Quantitative Evidence Guide: Differentiated Properties of Methyl 2,5-Diaminopyrimidine-4-Carboxylate for Scientific Selection


Kinase Selectivity Profile of 2,5-Diaminopyrimidine Core vs. 2,4-Diaminopyrimidine Core

The 2,5-diaminopyrimidine core confers a distinct kinase selectivity profile compared to the more common 2,4-diaminopyrimidine scaffold. In a series of Btk inhibitors, compounds based on the 2,5-diaminopyrimidine core exhibited a different selectivity profile for analyzed kinases when compared to the 2,4-diaminopyrimidine-based inhibitor, ibrutinib [1].

Kinase Inhibition Bruton's Tyrosine Kinase (Btk) Selectivity Profile

Potency of Elaborated 2,5-Diaminopyrimidine Analogs vs. Ibrutinib in B-cell Malignancies

Derivatives synthesized from the 2,5-diaminopyrimidine core demonstrate significant antiproliferative activity in B-cell malignancy models. While methyl 2,5-diaminopyrimidine-4-carboxylate is the synthetic building block, its elaborated analog, Compound 31, showed potent effects toward multiple B-cell lymphoma cell lines, including GCB-DLBCL cells, and significantly prevented tumor growth in a mouse xenograft model [1].

Cancer Research Antiproliferative Activity B-cell Lymphoma

Synthetic Utility for Generating Kinase-Focused Libraries vs. Alternative Heterocyclic Scaffolds

The methyl ester at the 4-position provides a direct and versatile handle for generating diverse carboxamide derivatives, a key functional group in kinase inhibitor design. Patents from major pharmaceutical companies (e.g., Merck Sharp & Dohme) specifically claim diaminopyrimidine carboxamide inhibitors, where the carboxamide is installed by reacting an amine with the ester derived from the 4-carboxylate core [1].

Medicinal Chemistry Kinase Inhibitor Libraries Carboxamide Derivatives

High Chemical Purity for Reproducible Synthesis vs. Lower-Grade Building Blocks

Procurement from reputable vendors specifies a high level of chemical purity, typically NLT 98% or Min. 95% . This level of purity is essential for ensuring reproducible yields and minimizing side reactions in multi-step synthetic sequences, particularly when the compound is used as a key intermediate.

Chemical Synthesis Process Chemistry Quality Control

Calculated LogP and TPSA Values Predict Favorable Oral Bioavailability for Derived Analogs vs. Other Pyrimidine Esters

The calculated physicochemical properties of methyl 2,5-diaminopyrimidine-4-carboxylate suggest a favorable starting point for developing orally bioavailable drug candidates. Its predicted LogP is -0.5724 and its topological polar surface area (TPSA) is 104.12 Ų . These values fall within typical drug-likeness ranges, making it a more attractive scaffold than analogs with higher LogP or lower TPSA which may have poorer solubility or permeability.

ADME Properties Drug-likeness Physicochemical Properties

Unique 2,5-Diamino Substitution Pattern for Selective Kinase Inhibition vs. Common 2,4-Diamino Analogs

The 2,5-diaminopyrimidine core, of which the target compound is a derivative, has been established as a distinct class of kinase inhibitors. Specifically, the 2,5-diaminopyrimidine scaffold was identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), whereas the more common 2,4-diaminopyrimidine scaffold is classically associated with dihydrofolate reductase (DHFR) inhibition [1][2].

Kinase Inhibition GSK-3 Selectivity Profile

Validated Application Scenarios for Methyl 2,5-Diaminopyrimidine-4-Carboxylate in R&D and Industrial Procurement


Design and Synthesis of Novel Irreversible Kinase Inhibitors

Methyl 2,5-diaminopyrimidine-4-carboxylate serves as an optimal core scaffold for developing next-generation covalent irreversible kinase inhibitors. As demonstrated by Li et al. (2014), the 2,5-diaminopyrimidine core was successfully used to create a series of Btk inhibitors that exhibited a different selectivity profile compared to ibrutinib and showed in vivo antitumor activity [1]. The methyl ester at the 4-position is a key functional group for attaching an acrylamide 'warhead' or other electrophilic moieties necessary for covalent inhibition. This scenario is directly supported by the evidence of the core's utility in generating potent and selective kinase inhibitors.

Building Targeted Compound Libraries for GSK-3 and Other Non-Receptor Tyrosine Kinases

For research programs focused on GSK-3, Btk, or other non-receptor tyrosine kinases, methyl 2,5-diaminopyrimidine-4-carboxylate is the preferred building block. Its 2,5-diamino substitution pattern is a validated pharmacophore for these targets, as distinct from the DHFR inhibition associated with the 2,4-diamino scaffold [1][2]. The compound's predicted favorable physicochemical properties (LogP = -0.5724, TPSA = 104.12 Ų) further support its use in generating libraries with a higher probability of producing drug-like leads [3]. This scenario is a direct application of the class-level target differentiation evidence.

Efficient Synthesis of Complex Pyrimidine Carboxamide Derivatives

In medicinal chemistry campaigns aiming to explore diaminopyrimidine carboxamides, the methyl ester of this compound is an essential intermediate. As seen in patent literature from Merck (EP4240362A1), the carboxamide group is a critical pharmacophoric element in HPK1 inhibitors [1]. The high purity (NLT 98%) [2] of the building block ensures that amidation reactions proceed with high conversion and minimal side-product formation, which is crucial for maintaining the integrity of a parallel synthesis library. This application scenario is justified by the synthetic utility and purity evidence.

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